Ketone-over-Alkene Selectivity: PHT vs. PTAT
The 1969 seminal study by Awang and Wolfe directly compared PHT and PTAT for the bromination of substrates containing both ketone and alkene functionalities [1]. PHT exhibits superior ketone selectivity: the selectivity of PHT is enhanced by dilution, whereas the selectivity of PTAT is not as great as that of PHT and is subject to acid catalysis [1]. At a sufficiently low concentration in a nonpolar solvent, the enol tautomer of cyclohexanone reacts at least 1,000,000 times faster with molecular bromine than does cyclohexene—a kinetic discrimination that underlies PHT's practical selectivity [1].
| Evidence Dimension | Relative reactivity of ketone (enol) vs. alkene toward bromination in nonpolar solvent |
|---|---|
| Target Compound Data | Enol of cyclohexanone reacts ≥1,000,000× faster than cyclohexene with Br₂ at low concentration in nonpolar solvent; selectivity enhanced by dilution |
| Comparator Or Baseline | Phenyltrimethylammonium tribromide (PTAT): selectivity not as great as PHT; subject to acid catalysis (selectivity diminished by acid) |
| Quantified Difference | PHT selectivity > PTAT selectivity (qualitatively established); ≥10⁶ kinetic preference for ketone enol over alkene with Br₂ |
| Conditions | Tetrahydrofuran (THF) solvent; comparison performed on benzalacetone (C₆H₅CH=CHCOCH₃ → C₆H₅CH=CHCOCH₂Br) and cyclohexanone/cyclohexene model substrates |
Why This Matters
Procurement of PHT over PTAT is justified when synthetic routes require selective α-bromination of ketones in substrates also bearing alkene groups, as PTAT introduces acid-dependent selectivity erosion that compromises reaction outcomes.
- [1] Awang, D. V. C.; Wolfe, S. Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Can. J. Chem. 1969, 47 (4), 706–709. https://doi.org/10.1139/v69-113 View Source
